molecular formula C23H25N5O3S B3013701 (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-59-5

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B3013701
CAS RN: 492427-59-5
M. Wt: 451.55
InChI Key: PJTUVKGLMGLLOR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics Research

This compound can be utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. The compound’s ability to interact with various proteins can help in identifying protein modifications, protein-protein interactions, and the response of proteins to different stimuli .

Photovoltaic Material Research

The compound’s structure suggests potential use in the development of photovoltaic materials . Its molecular configuration could be beneficial in creating novel materials that convert solar energy into electrical energy with higher efficiency .

Drug Manufacturing

Due to the presence of a pyrazole moiety, which is known for its pharmacological properties, this compound could be synthesized for use in drug manufacturing . Pyrazoles are associated with anti-inflammatory, analgesic, and antipyretic activities .

Dye and Pigment Industry

The compound’s structure, which includes a dimethylamino group, is often seen in molecules used as dyes and pigments. This suggests its application in the dye and pigment industry , where it could be used to develop new colors and textures for fabrics and materials .

Solvent Polarity Studies

In the field of chemical physics , this compound could be used to study the effects of solvent polarity on molecular behavior. This is particularly relevant in understanding the excited-state intramolecular proton transfer processes, which are crucial in many biological and chemical sensors .

Material Science

The compound’s unique molecular structure could be explored in material science for creating new materials with specific desired properties, such as increased strength, flexibility, or electrical conductivity .

properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-6-31-22(30)19-14(2)25-23-28(20(19)16-7-9-17(10-8-16)26(3)4)21(29)18(32-23)11-15-12-24-27(5)13-15/h7-13,20H,6H2,1-5H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUVKGLMGLLOR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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